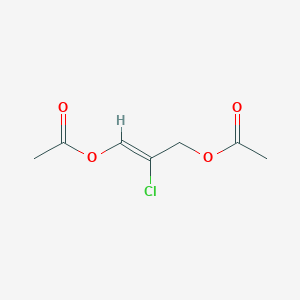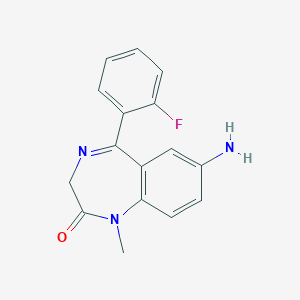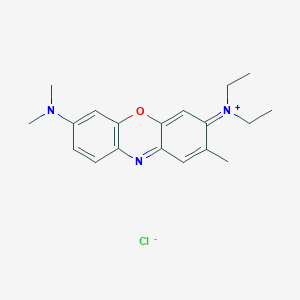
Capri Blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capri Blue is a popular fragrance brand that offers a range of candles, diffusers, and other scented products. The company is known for its unique fragrances and high-quality products. Capri Blue has become a household name in the fragrance industry, but what makes their products stand out from the rest? In
Wirkmechanismus
The mechanism of action for Capri Blue's fragrances involves the olfactory system. The olfactory system is responsible for detecting and processing smells. When we inhale a fragrance, the molecules of the scent bind to receptors in the olfactory epithelium. These receptors send signals to the olfactory bulb, which processes the information and sends it to the brain. The brain then interprets the scent and produces a response.
Biochemische Und Physiologische Effekte
Capri Blue's fragrances can have both biochemical and physiological effects on the body. Studies have shown that certain fragrances can reduce stress and anxiety, improve mood, and increase alertness. Fragrances can also have an impact on heart rate, blood pressure, and respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
Capri Blue's fragrances can be used in lab experiments to study the effects of fragrance on behavior and physiology. The advantages of using Capri Blue's fragrances in lab experiments include their high-quality ingredients and unique fragrance profiles. However, the limitations of using fragrances in lab experiments include the variability of scent perception among individuals and the potential for confounding variables.
Zukünftige Richtungen
There are several future directions for research on Capri Blue's fragrances. One area of research could focus on the effects of fragrance on specific populations, such as individuals with anxiety or depression. Another area of research could explore the use of fragrances in healthcare settings, such as hospitals or nursing homes. Finally, research could investigate the potential for fragrances to be used as a non-pharmacological intervention for pain management.
Conclusion:
Capri Blue's fragrances have become a popular choice for consumers looking for high-quality scented products. The scientific research behind Capri Blue's fragrances has shown that certain scents can have a positive impact on mood, behavior, and physiology. While there are limitations to using fragrances in lab experiments, the potential for future research on Capri Blue's fragrances is promising.
Synthesemethoden
Capri Blue uses a variety of natural and synthetic ingredients to create their fragrances. The synthesis method involves combining different scents and ingredients to create a unique fragrance profile. The company uses high-quality ingredients to ensure that their products are long-lasting and effective.
Wissenschaftliche Forschungsanwendungen
Capri Blue's fragrances have been the subject of several scientific studies. Researchers have studied the effects of fragrance on mood, behavior, and cognitive performance. Studies have shown that certain scents can improve mood and cognitive performance, while others can have a calming effect.
Eigenschaften
CAS-Nummer |
1787-57-1 |
|---|---|
Produktname |
Capri Blue |
Molekularformel |
C19H24ClN3O |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
[7-(dimethylamino)-2-methylphenoxazin-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C19H24N3O.ClH/c1-6-22(7-2)17-12-19-16(10-13(17)3)20-15-9-8-14(21(4)5)11-18(15)23-19;/h8-12H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QQOPAWAPLFHEEP-UHFFFAOYSA-M |
SMILES |
CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |
Kanonische SMILES |
CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |
Andere CAS-Nummern |
1787-57-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



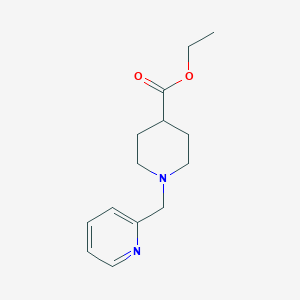
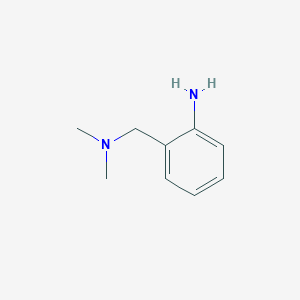
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)
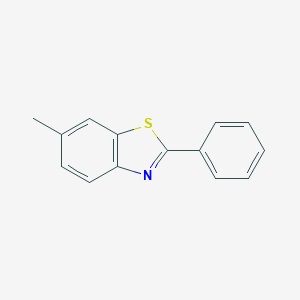
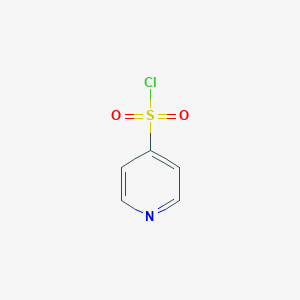
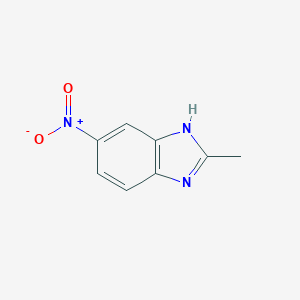
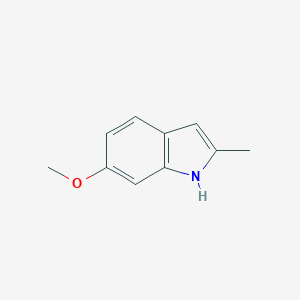
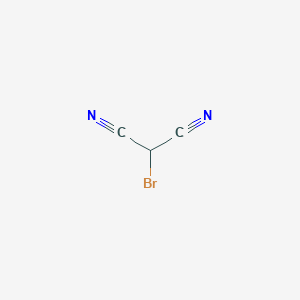
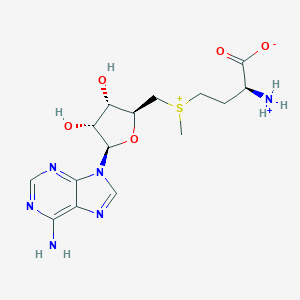
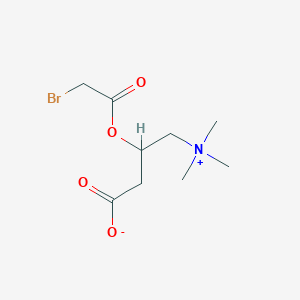
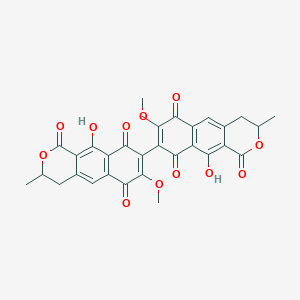
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
